4,4-Dimethyl-1-phenylpentan-2-ol
Description
4,4-Dimethyl-1-phenylpentan-2-ol is a branched secondary alcohol characterized by a phenyl group at position 1 of the pentan chain and two methyl groups at position 4. Its molecular formula is inferred to be C₁₃H₂₀O, with a molecular weight of approximately 192 g/mol. The compound’s structure combines aromatic (phenyl) and aliphatic (branched pentanol) features, which influence its physicochemical properties, such as increased hydrophobicity compared to linear alcohols.
Properties
CAS No. |
40541-10-4 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4,4-dimethyl-1-phenylpentan-2-ol |
InChI |
InChI=1S/C13H20O/c1-13(2,3)10-12(14)9-11-7-5-4-6-8-11/h4-8,12,14H,9-10H2,1-3H3 |
InChI Key |
MBRZYUHBFJXHNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Hydroformylation and Subsequent Hydrogenation Route
One of the documented methods involves the hydroformylation of 3-methyl-3-phenyl-1-butene derivatives followed by hydrogenation steps to obtain related phenylpentanols. Although this method is primarily described for 4-methyl-4-phenyl-1-pentanals, it provides relevant insights into preparing structurally similar compounds such as 4,4-dimethyl-1-phenylpentan-2-ol.
- Step A: Hydroformylation of 3-methyl-3-phenyl-1-butenes under variable conditions produces 4-methyl-4-phenyl-1-pentanals.
- Step B: Reaction of these aldehydes with formaldehyde in the presence of catalysts like amines (e.g., piperidine, morpholine) yields unsaturated compounds.
- Step C: Selective catalytic hydrogenation using palladium on alumina (Pd/Al₂O₃) under increasing hydrogen pressures (25 to 55 bar) converts these intermediates into α-methyl-phenylpentanals, which can be further transformed into alcohols.
This process achieves an overall yield of approximately 77% for the pentanal intermediate, which can be converted into the target alcohol.
Grignard Reaction and Functional Group Transformations
Another classical approach involves the use of Grignard reagents:
- Preparation of 1-chloro-2-methyl-2-phenylpropane by reaction of benzene with methallyl chloride.
- Conversion of this intermediate into 3-methyl-3-phenyl-1-butanol derivatives via Grignard reaction with dry ice and hydrolysis.
- Subsequent transformations include reduction with lithium aluminum hydride to alcohols and chlorination with thionyl chloride.
- Formation of 4-methyl-4-phenyl-1-pentanal by reaction with ethyl orthoformate.
This route is noted for its complexity and moderate overall yields (~21%) but provides a foundation for preparing related pentanol derivatives.
Catalytic Hydrogenation of Substituted 1,3-Dioxanes
According to literature on 4-phenylpentan-2-ol, a related compound, catalytic cleavage of substituted 1,3-dioxanes under hydrogenation conditions (160–240 °C, 20–50 bar H₂) can yield phenylpentanol derivatives. This method may be adapted for this compound by selecting appropriate dioxane precursors.
Modern Synthetic Modifications Involving Triflation and Organometallic Intermediates
Recent advanced synthetic protocols involve:
- Preparation of trifluoromethanesulfonate derivatives of related alcohols (e.g., 4,4-dimethyl-1-phenylpentan-1-ol) using trifluoromethanesulfonic anhydride and pyridine.
- Subsequent organometallic reactions (e.g., nickel-catalyzed coupling) to modify the carbon skeleton or introduce additional functional groups.
- These steps require careful temperature control, inert atmosphere, and purification by chromatography to obtain pure products.
Though these methods are more complex, they offer high selectivity and functional group tolerance.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- The hydroformylation-hydrogenation route offers a balance of yield and selectivity, making it suitable for scale-up and industrial applications.
- The Grignard-based synthesis, while classical, suffers from lower overall yields and multiple purification steps, limiting its practical use.
- Catalytic cleavage of dioxanes provides a novel approach but lacks detailed yield data; further optimization could enhance its applicability.
- Modern triflation and organometallic coupling methods enable functionalization versatility and high purity but require sophisticated laboratory setups.
- Across methods, the choice of catalyst and reaction conditions (temperature, pressure, solvent) critically affects product yield and purity.
- Hydrogenation catalysts such as Pd/Al₂O₃ and rhodium complexes are common for reducing unsaturated intermediates to the target alcohol.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-phenylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 4,4-Dimethyl-1-phenylpentan-2-one.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 4,4-Dimethyl-1-phenylpentan-2-one.
Reduction: Various alcohols or hydrocarbons depending on the specific conditions.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
4,4-Dimethyl-1-phenylpentan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-phenylpentan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and proteins. The compound’s effects are mediated through its ability to undergo various chemical reactions, influencing biological processes and chemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4,4-Dimethyl-1-phenylpentan-2-ol with analogous alcohols, highlighting molecular features and inferred properties:
*Calculated based on structural complexity.
Key Observations
Branching Effects :
- The 4,4-dimethyl substitution in the target compound increases steric hindrance and molecular weight compared to 4-Methyl-1-phenylpentan-2-ol, likely enhancing thermal stability and reducing reactivity in nucleophilic substitutions .
- The highly branched 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol exhibits extreme hydrophobicity, limiting its solubility in polar solvents .
Aromatic vs. However, its linear structure reduces steric effects compared to branched analogs .
Functional Group Variations: The amino group in 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol introduces polarity, enabling salt formation and biological activity, a feature absent in non-nitrogenated analogs . 1-Methylcyclopentanol’s cyclic structure lowers its boiling point (~150–160°C estimated) compared to linear alcohols due to reduced surface area for intermolecular interactions .
Trends in Physicochemical Behavior
- Lipophilicity (LogP) : Branching and phenyl groups increase LogP values, as seen in this compound (estimated LogP >3) versus 4-Phenylpentan-2-ol (LogP 2.56) .
- Solubility: Amino-alcohol derivatives (e.g., ) exhibit higher water solubility due to hydrogen bonding, whereas heavily branched compounds () are more soluble in nonpolar solvents.
- Thermal Stability: Cyclic alcohols like 1-Methylcyclopentanol decompose at lower temperatures (~200°C) compared to branched phenyl alcohols, which likely degrade above 250°C .
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